![molecular formula C16H18N6O B2363386 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200922-35-4](/img/structure/B2363386.png)
6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
“6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a compound that belongs to the family of N-heterocyclic compounds . The pyrazolo[1,5-a]pyrimidine moiety is a crucial pharmacophore found in many biologically active molecules .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific synthesis pathway employed . For example, in the copper-catalyzed approach, various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides are used .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine-based fluorophores (PPs) exhibit several advantageous features:
- Comparability to Commercial Probes : PPs (4a–g) demonstrate properties and stability comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
IRAK4 Inhibition for Ischemic Stroke Treatment
The compound also has potential therapeutic applications. Specifically:
- BIO-7488 : This compound, 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide, is a potent, selective, and CNS-penetrant IRAK4 inhibitor. It shows promise for treating ischemic stroke. The SAR optimization led to its discovery, highlighting excellent selectivity, efficacy, and favorable ADME properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
The compound interacts with IRAK4, inhibiting its function . This inhibition can disrupt the signaling pathways associated with IRAK4, leading to a reduction in the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The compound’s action primarily affects the IRAK4 signaling pathway . This pathway is involved in the innate immune response, particularly in the production of inflammatory cytokines and chemokines . By inhibiting IRAK4, the compound can disrupt this pathway, potentially reducing inflammation .
Pharmacokinetics
The compound has been described as a potent, selective, and CNS-penetrant IRAK4 inhibitor . This suggests that it has good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which can impact its bioavailability . .
Result of Action
The inhibition of IRAK4 by the compound can lead to a reduction in the production of inflammatory cytokines and chemokines . This could potentially reduce inflammation, which is beneficial in conditions such as ischemic stroke .
Future Directions
The future directions for research on “6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” and similar compounds could include further exploration of their anticancer therapeutic potential . The development of new synthetic routes and applications of these compounds could also be a focus of future research .
properties
IUPAC Name |
6-methyl-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-3-4-16(23)21(19-11)10-13-8-20(9-13)15-7-12(2)18-14-5-6-17-22(14)15/h3-7,13H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGJOXRNMJTHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=CC(=NC4=CC=NN43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
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